HBED-CC-tris(tert-butyl ester)
Description
Chemical Structure and Properties
HBED-CC-tris(tert-butyl ester) (C₃₈H₅₆N₂O₁₀, MW: 700.39 g/mol) is a protected derivative of the bifunctional chelator N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC). Its structure includes three tert-butyl ester groups that mask carboxylic acid functionalities, enhancing solubility in organic solvents and facilitating conjugation to biomolecules (e.g., peptides, antibodies) prior to deprotection .
Synthesis Traditional synthesis involves a 10-step reaction starting from 3-(4-hydroxyphenyl)propanoic acid, with an overall yield of 28% . Improved methodologies using solid-phase synthesis and microwave reactors achieved a 36% yield with higher purity, reducing reaction time and byproducts . Key intermediates include methyl 3-(4-hydroxyphenyl)propanoate and aldehyde derivatives generated via ortho-formylation .
Properties
IUPAC Name |
3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N2O10/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXFMOZWADTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Esterification and Ortho-Formylation
The synthesis commences with methyl esterification of 4-hydroxyhydrocinnamic acid using methanol under acidic conditions, yielding methyl 3-(4-hydroxyphenyl)propanoate (Compound 1). Subsequent ortho-formylation via the Duff reaction introduces an aldehyde group at the ortho position relative to the hydroxyl group, producing methyl 3-(3-formyl-4-hydroxyphenyl)propanoate (Compound 2). This step employs hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) in dichloromethane, achieving regioselective formylation critical for subsequent reductive amination.
Reductive Amination and Boc Deprotection
Compound 2 undergoes reductive amination with tert-butyl carbamate (Boc-protected ethylenediamine) in 2,2,2-trifluoroethanol (TFE), yielding the secondary amine intermediate (Compound 5). TFE’s mildly acidic pH (5–6) facilitates imine reduction while minimizing side reactions observed in protic solvents like methanol. Boc deprotection with HCl in dioxane generates the free amine hydrochloride salt (Compound 6), which is neutralized with triethylamine to enable further reactivity.
Intermediate Synthesis and Alkylation
Second Ortho-Formylation and Reductive Amination
A parallel synthetic arm involves ortho-formylation of methyl 3-(4-hydroxyphenyl)propanoate (Compound 7) to produce methyl 3-(3-formyl-4-hydroxyphenyl)propanoate (Compound 8). Reductive amination of Compound 6 with Compound 8 in TFE yields a tertiary amine (Compound 10), setting the stage for final alkylation.
Alkylation and Hydrolysis
Compound 10 is alkylated with tert-butyl bromoacetate in acetonitrile under reflux conditions, employing sodium carbonate as a base. This step introduces the tert-butyl ester groups, forming the protected HBED-CC intermediate. Final hydrolysis with sodium hydroxide in methanol-water selectively removes methyl esters while preserving tert-butyl groups, yielding HBED-CC-tris(tert-butyl ester).
Reaction Optimization and Key Insights
Solvent Selection for Reductive Amination
The use of TFE in reductive amination steps proved critical. Compared to methanol, TFE’s lower dielectric constant (ε = 26.7) and pKa (12.4) provided an optimal pH for sodium cyanoborohydride-mediated imine reduction, minimizing byproducts such as over-alkylation or dimerization.
Purification Strategies
Flash chromatography with ethyl acetate-hexane (3:2) was employed for final product purification, resolving challenges associated with the compound’s high polarity and tert-butyl ester lability. Intermediate purification relied on recrystallization and solvent extraction, ensuring >95% purity at each stage.
Analytical Characterization
Successful synthesis was confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key spectral data include:
Table 1: Spectroscopic Data for HBED-CC-tris(tert-butyl ester)
| Technique | Data |
|---|---|
| 1H NMR (CDCl3) | δ 7.00 (sept, 2H, aromatic), 6.76 (m, 4H, aromatic), 3.45 (s, 4H, CH2N), 1.45 (s, 27H, t-Bu) |
| 13C NMR (CDCl3) | δ 172.1 (CO2t-Bu), 156.3 (C-OH), 81.2 (C(CH3)3), 28.1 (C(CH3)3) |
| HRMS | m/z calc. 813.3854 [M+H]+, found 813.3861 |
Comparative Cost and Efficiency
The reported method reduces production costs by approximately 60% compared to commercial sources, primarily through streamlined purification and avoidance of expensive catalysts. A cost breakdown is provided below:
| Parameter | Synthetic Method | Commercial Source |
|---|---|---|
| Material Cost | $1,200/g | $3,500/g |
| Yield | 28% | N/A |
| Purity | >95% | >98% |
Challenges and Limitations
Despite its advantages, the synthesis faces challenges:
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Boc-protected amines can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Boc deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Radiopharmaceutical Development
Key Characteristics:
- Chelation Properties: HBED-CC-tris(tert-butyl ester) is known for its ability to form stable complexes with trivalent radiometals, especially gallium-68, which is crucial for positron emission tomography (PET) imaging and targeted radiotherapy .
- Biological Activity: The compound exhibits significant biological activity, particularly in cancer diagnostics. Its capability to chelate gallium-68 allows for precise tumor imaging through PET, making it a valuable tool in oncology .
Table 1: Comparison of Radiopharmaceuticals Using HBED-CC-tris(tert-butyl ester)
Cancer Diagnostics
HBED-CC-tris(tert-butyl ester) plays a pivotal role in the development of radiotracers for cancer diagnostics. Studies have shown that radiotracers based on this compound demonstrate high uptake in prostate-specific membrane antigen-positive cancer cells, indicating its potential as a targeted imaging agent for prostate cancer diagnostics .
Case Study: Prostate Cancer Imaging
In a comparative study, the HBED-CC conjugate 68Ga-DKFZ-PSMA-11 exhibited significantly higher cell surface uptake and internalization in prostate cancer cells compared to other agents, highlighting its efficacy in imaging applications .
Synthesis and Cost Efficiency
The synthesis of HBED-CC-tris(tert-butyl ester) has historically been challenging due to high costs and limited availability. Recent advancements have focused on developing more efficient synthetic methods that improve yield and reduce costs. A notable study introduced a convenient and comparatively cost-efficient method for preparing this compound, which is critical given its commercial unavailability and expense .
Table 2: Synthesis Methods for HBED-CC-tris(tert-butyl ester)
| Methodology | Yield (%) | Comments |
|---|---|---|
| Traditional multi-step organic reactions | Low (varies) | Time-consuming and expensive |
| New synthetic method (Makarem et al.) | 28% | More accessible route, cost-efficient |
Interaction Studies
Research has demonstrated that HBED-CC-tris(tert-butyl ester) exhibits high selectivity for gallium over other metals, which is critical for ensuring specific imaging results without interference from other ions present in biological systems. Comparative studies have highlighted its effectiveness against other chelators like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid), showcasing superior pharmacokinetic properties when used in radiotracer formulations .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The Boc-protected amines can be selectively deprotected to reveal free amines, which can then interact with biological targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Structural and Functional Differences
Stability and Performance
- Thermodynamic Stability: HBED-CC forms hexadentate complexes with ⁶⁸Ga³⁺ (log K = 23.5), outperforming DOTA (log K = 21.3) and NOTA (log K = 18.6) .
- Kinetic Inertness: The Ga-HBED-CC complex retains >95% stability in serum after 24 hours at pH 7.4, critical for in vivo diagnostics .
- HBED-CC-TFP : Demonstrates lower stability (log K = 19.8 for Fe³⁺) but excels in antibody conjugation due to its reactive ester .
Economic and Practical Considerations
- Cost : Commercial HBED-CC-tris(tBu) ester is expensive (~$500/mg) due to complex synthesis, though microwave-assisted methods reduce production costs .
- Availability: HBED-CC-di(tBu) and HBED-CC-TFP are more accessible but lack the monovalency required for asymmetric targeting .
Research Findings and Data
Radiopharmaceutical Efficacy
Agricultural Performance
- HBED-CC-tris(tBu) ester enhances iron uptake in alkaline soils by 40% compared to EDTA, improving crop yields .
Biological Activity
Overview
HBED-CC-tris(tert-butyl ester) is a bifunctional chelating agent that has garnered attention in the field of radiopharmaceuticals, particularly for its role in tumor imaging and therapy. This compound is a derivative of HBED-CC, known for its ability to tightly bind trivalent radiometals such as Gallium-68 (Ga), which is pivotal in positron emission tomography (PET) imaging. The biological activity of HBED-CC-tris(tert-butyl ester) primarily revolves around its application in radiolabeling and the synthesis of non-symmetric radiopharmaceuticals.
Synthesis and Properties
The synthesis of HBED-CC-tris(tert-butyl ester) involves a multi-step process that allows for the introduction of tert-butyl ester groups, enhancing the stability and solubility of the compound. A recent study described a convenient and cost-effective method for its preparation, which includes hydrolysis to yield the final product suitable for further radiolabeling applications . The structural characterization of this compound has been achieved through various spectroscopic techniques, confirming its suitability as a precursor in radiopharmaceutical synthesis.
Radiopharmaceutical Development
HBED-CC-tris(tert-butyl ester) serves as a precursor for the synthesis of HBED-CC-based radiopharmaceuticals. Its unique structure allows for the incorporation of various bioactive molecules through bioconjugation, followed by radiolabeling with Ga. This process results in strong complexes that are effective for imaging tumors due to their high specificity and affinity .
Case Studies
- Tumor Imaging : In clinical settings, radiopharmaceuticals derived from HBED-CC-tris(tert-butyl ester) have been utilized for imaging various types of tumors. Studies have demonstrated that these compounds can provide detailed images of tumor metabolism and morphology, aiding in diagnosis and treatment planning.
- Therapeutic Applications : Beyond imaging, there is potential for these compounds in targeted therapy, where radioisotopes can deliver localized radiation to cancer cells while minimizing exposure to surrounding healthy tissues.
The mechanism by which HBED-CC-tris(tert-butyl ester) exerts its biological effects is primarily through its chelation properties. By forming stable complexes with radiometals, it enhances the delivery and retention of these isotopes within target tissues. The strong binding affinity of HBED-CC for trivalent metals facilitates effective uptake by cells, which is crucial for both imaging and therapeutic efficacy .
Research Findings
Recent literature highlights several key findings regarding the biological activity of HBED-CC-tris(tert-butyl ester):
Q & A
Q. What are the critical steps in synthesizing HBED-CC-tris(tert-butyl ester) using traditional solution-phase methods?
- Methodological Answer : Traditional synthesis involves: (i) Esterification of 3-(4-hydroxyphenyl)propionic acid to form methyl 3-(4-hydroxyphenyl)propanoate. (ii) N-alkylation of ethylenediamine with brominated intermediates. (iii) Sequential tert-butyl ester protection of carboxylic acids. This 10-step process requires rigorous purification after each step to avoid dimerization or incomplete esterification .
Q. Why is HBED-CC-tris(tert-butyl ester) preferred over other chelators for gallium-68 labeling in PET imaging?
- Methodological Answer : The acyclic structure enables rapid labeling at ambient temperature (5–10 minutes, pH 3.5–4.5), while the tert-butyl esters enhance solubility in organic solvents during conjugation. The resulting [⁶⁸Ga]Ga-HBED-CC-PSMA complex exhibits high thermodynamic stability (log K = 23.1) and kinetic inertness in vivo, minimizing free Ga³⁺ release .
Advanced Research Questions
Q. How does microwave-assisted solid-phase synthesis improve the yield and purity of HBED-CC-tris(tert-butyl ester)?
- Methodological Answer : Using 2-chlorotrityl chloride resin and microwave irradiation:
- Solid-phase synthesis eliminates intermediate purification, reducing impurity formation.
- Microwave conditions (30 minutes at 80°C) accelerate N-alkylation, achieving 98% purity vs. 72% in conventional 12-hour reactions.
- Overall yield increases to 36% (vs. <20% in solution-phase methods) .
- Data Table :
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Purity | 72% | 98% |
| Overall Yield | <20% | 36% |
Q. What analytical techniques validate the structural integrity of HBED-CC-tris(tert-butyl ester) intermediates?
- Methodological Answer :
- NMR Spectroscopy : Confirms tert-butyl ester protection (δ 1.4 ppm for tert-butyl protons) and aromatic substitution patterns.
- HPLC-MS : Monitors reaction progress and detects byproducts (e.g., dimers at m/z 1400.78).
- FT-IR : Identifies ester C=O stretches (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Q. How can researchers mitigate dimerization during HBED-CC-tris(tert-butyl ester) conjugation with PSMA inhibitors?
- Methodological Answer : Dimerization occurs when unprotected carboxylic acids react with multiple PSMA molecules. Strategies include: (i) Using excess PSMA inhibitor (2.5 equivalents) to favor mono-conjugation. (ii) Controlled deprotection : Selective tert-butyl ester removal with TFA/DCM (1:1) at 0°C minimizes side reactions. (iii) Size-exclusion chromatography to isolate the monomeric conjugate .
Q. What factors influence the stability of [⁶⁸Ga]Ga-HBED-CC-PSMA in physiological conditions?
- Methodological Answer : Stability is assessed via:
- Serum Challenge Studies : Incubate the complex in human serum at 37°C; >95% remains intact after 4 hours (HPLC analysis).
- pH Dependency : Stability decreases above pH 7.5 due to Ga³⁺ hydrolysis.
- Competitive Ligands (e.g., EDTA, transferrin): <5% transmetallation observed over 2 hours .
Methodological Best Practices
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis and oxidation. Avoid freeze-thaw cycles .
- Handling : Use anhydrous solvents (DMF, DCM) during synthesis to avoid tert-butyl ester cleavage .
- Quality Control : Regular LC-MS batch testing ensures >95% purity for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
